molecular formula C70H80N10O16 B1226755 Dihydroergotamine tartrate CAS No. 5989-77-5

Dihydroergotamine tartrate

货号: B1226755
CAS 编号: 5989-77-5
分子量: 1317.4 g/mol
InChI 键: AYYQJUDESMECLY-QCMZQTNXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

二氢麦角胺酒石酸盐是一种麦角生物碱衍生物,主要用于治疗偏头痛和丛集性头痛。它是一种麦角胺的9,10-α-二氢衍生物,麦角胺是一种天然存在的化合物,存在于麦角菌属的紫麦角菌中。 二氢麦角胺酒石酸盐以其血管收缩特性而闻名,通过收缩大脑血管来缓解偏头痛症状 .

作用机制

二氢麦角胺酒石酸盐主要通过作用于血清素 (5-HT) 受体,特别是 5-HT1B 和 5-HT1D 亚型来发挥作用。通过作为这些受体的激动剂,二氢麦角胺引起颅内血管收缩,这有助于缓解偏头痛症状。 此外,它与多巴胺和肾上腺素能受体相互作用,有助于其整体治疗作用 .

类似化合物:

    麦角胺: 另一种用于治疗偏头痛的麦角生物碱,但其副作用谱和受体亲和力不同。

    舒马曲坦: 一种用于治疗偏头痛的三普坦类药物,与二氢麦角胺相比,它对血清素受体具有更选择性的作用。

    甲丝麦角碱: 一种麦角衍生物,用于预防偏头痛,具有不同的药理特性。

二氢麦角胺酒石酸盐的独特性: 二氢麦角胺酒石酸盐的独特性在于其多模式作用机制,涉及与多种受体类型(包括血清素、多巴胺和肾上腺素能受体)的相互作用。 这种广泛的受体活性谱使其在治疗偏头痛和丛集性头痛方面有效,使其成为一种有价值的治疗剂 .

生化分析

Biochemical Properties

Dihydroergotamine tartrate plays a significant role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It acts as an agonist at vascular serotonin receptors and a partial agonist at alpha-adrenergic and dopamine D2 receptors . These interactions lead to vasoconstriction, which is beneficial in alleviating migraine symptoms. Additionally, this compound interacts with adrenergic and 5-HT receptors, influencing various physiological processes .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with serotonin receptors leads to the inhibition of excessive neurotransmitter release, thereby reducing migraine symptoms. Furthermore, this compound affects vascular smooth muscle cells, causing vasoconstriction and reducing blood flow to certain areas, which helps in migraine relief .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to serotonin receptors, particularly the 5-HT1B and 5-HT1D subtypes, leading to the inhibition of adenylate cyclase and a subsequent decrease in cyclic AMP levels. This results in reduced neurotransmitter release and vasoconstriction . Additionally, this compound acts as a partial agonist at alpha-adrenergic receptors, contributing to its vasoconstrictive effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors in its efficacy. This compound is metabolized in the liver to form several metabolites, including 8’-β-hydroxy dihydroergotamine, which is an active metabolite with similar potency for adrenergic and 5-HT receptors . Long-term studies have shown that this compound maintains its efficacy in reducing migraine symptoms over extended periods, although its stability can be affected by various factors.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces migraine symptoms without causing significant adverse effects. At higher doses, this compound can lead to toxic effects, including severe vasoconstriction and potential cardiovascular complications . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is both effective and safe.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver, where it undergoes hydroxylation to form 8’-β-hydroxy dihydroergotamine, dihydrolysergic acid, and dihydrolysergic amide . These metabolites are further processed and excreted from the body. The interaction of this compound with enzymes such as cytochrome P450 plays a crucial role in its metabolism and elimination.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is distributed throughout the body, with a particular affinity for vascular tissues. It is transported across cell membranes via specific transporters, allowing it to reach its target receptors and exert its therapeutic effects . The localization and accumulation of this compound in specific tissues are essential for its efficacy in treating migraines.

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. The compound is primarily localized in the cytoplasm and interacts with intracellular receptors and enzymes. Post-translational modifications, such as phosphorylation, can influence its targeting to specific compartments or organelles. The precise localization of this compound within cells ensures its effective interaction with target biomolecules and the subsequent modulation of cellular processes .

准备方法

合成路线和反应条件: 二氢麦角胺酒石酸盐通过氢化过程从麦角胺合成。麦角胺的氢化通常在钯碳催化剂(Pd/C)存在下,在受控的温度和压力条件下进行。 反应导致麦角胺分子中双键的还原,生成二氢麦角胺 .

工业生产方法: 二氢麦角胺酒石酸盐的工业生产涉及麦角胺的大规模氢化。该过程针对高产率和高纯度进行了优化,并仔细控制反应参数,如温度、压力和催化剂浓度。 然后将所得的二氢麦角胺与酒石酸反应形成酒石酸盐,酒石酸盐更稳定,适合制药配方 .

反应类型:

    氧化: 二氢麦角胺可以发生氧化反应,特别是在羟基处,导致形成各种氧化衍生物。

    还原: 主要的合成路线包括将麦角胺还原为二氢麦角胺。

    取代: 二氢麦角胺可以参与取代反应,特别是在分子中的氮原子处。

常用试剂和条件:

    氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。

    还原: 在钯碳催化剂 (Pd/C) 存在下,使用氢气 (H₂)。

    取代: 各种烷基化剂可用于取代反应。

主要产物:

科学研究应用

Migraine Treatment

Acute Migraine Management
Dihydroergotamine tartrate is primarily indicated for the acute treatment of migraine attacks. It acts as an agonist at serotonin receptors (5-HT1B and 5-HT1D), leading to vasoconstriction of intracranial blood vessels, which alleviates headache symptoms. Clinical studies have demonstrated that dihydroergotamine is effective in providing pain relief, particularly when administered intravenously or intramuscularly. For instance, a study involving 55 patients with intractable migraines found that 89% achieved complete headache relief within 48 hours when treated with intravenous dihydroergotamine compared to only 24% in the diazepam group .

Chronic Migraine Management
Dihydroergotamine is also used for chronic migraine management, especially in patients who do not respond to triptans, another class of migraine medications. Its long duration of action and efficacy make it suitable for patients experiencing medication overuse headaches, where traditional treatments may fail .

Pharmacological Profile

Mechanism of Action
Dihydroergotamine exhibits a complex pharmacological profile due to its interaction with multiple receptors beyond serotonin, including adrenergic and dopamine receptors. This multifaceted action contributes to its effectiveness in treating migraines while also minimizing side effects such as nausea .

Pharmacokinetics
The pharmacokinetics of dihydroergotamine reveal that it has poor oral bioavailability; hence, it is primarily administered via injection or nasal spray. Recent advancements in delivery methods, such as the Precision Olfactory Delivery technology, have improved the efficacy of intranasal formulations by significantly enhancing drug absorption .

Emerging Applications

Cancer Treatment Research
Recent studies have explored the potential of this compound in cancer therapy. Research indicates that it may induce apoptosis (programmed cell death) and mitophagy (the degradation of mitochondria) in lung cancer cells when delivered via polymeric micelles. This suggests a novel application for dihydroergotamine beyond its traditional use in headache management .

Case Studies

  • Case Study 1: Intravenous Dihydroergotamine for Refractory Migraines
    A double-blind crossover study demonstrated that patients treated with intravenous dihydroergotamine experienced significant pain relief within one hour compared to those receiving placebo treatments. The sustained benefit was noted up to 16 months post-treatment for a majority of participants .
  • Case Study 2: Dihydroergotamine in Medication Overuse Headache
    Patients with medication overuse headaches were treated with dihydroergotamine and showed significant reductions in headache frequency and severity, indicating its potential role in managing chronic headache conditions associated with overuse of analgesics .

相似化合物的比较

    Ergotamine: Another ergot alkaloid used for migraine treatment, but with a different side effect profile and receptor affinity.

    Sumatriptan: A triptan class drug used for migraines, which has a more selective action on serotonin receptors compared to dihydroergotamine.

    Methysergide: An ergot derivative used for migraine prophylaxis, with different pharmacological properties.

Uniqueness of Dihydroergotamine Tartrate: this compound is unique due to its multi-modal mechanism of action, involving interactions with multiple receptor types, including serotonin, dopamine, and adrenergic receptors. This broad receptor activity profile contributes to its effectiveness in treating migraines and cluster headaches, making it a valuable therapeutic agent .

生物活性

Dihydroergotamine tartrate (DHE) is a semi-synthetic derivative of ergotamine, primarily used in the treatment of migraines and cluster headaches. Its biological activity is characterized by its interaction with various neurotransmitter receptors, leading to multiple pharmacological effects. This article explores the mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile of DHE, supported by data tables and case studies.

DHE exhibits a broad receptor binding profile, acting as an agonist at several serotonin (5-HT) receptor subtypes, including:

  • 5-HT1B : Contributes to vasoconstriction of cranial blood vessels.
  • 5-HT1D : Inhibits the release of pro-inflammatory neuropeptides.
  • 5-HT1F : Modulates neuronal excitability and reduces pain transmission.

Additionally, DHE interacts with adrenergic, cholinergic, and dopaminergic receptors, enhancing its therapeutic effects in migraine management .

Pharmacokinetics

The pharmacokinetic properties of DHE vary significantly based on the route of administration:

RouteBioavailabilityTmax (min)Half-life (h)Protein Binding (%)
Intranasal~40%30-600.7-1 (initial), 10-13 (terminal)93
Intravenous100%1-2--
Oral~1%---

DHE is primarily metabolized in the liver to active metabolites, notably 8'-β-hydroxy dihydroergotamine , which has similar receptor activity .

Clinical Efficacy

DHE has been extensively studied for its effectiveness in treating migraines. A summary of clinical trial findings is presented in the table below:

Study TypeDrug/DoseRelief (%)Treatment Effect (%)Freedom (%)
Levadex (oral inhalation)1.0 mg592428
Migranal (intranasal)2.0 mg6138-
Sumatriptan100 mg593029
Rizatriptan10 mg88.1No placebo60.9

A notable study involving intravenous DHE demonstrated that patients receiving treatment reported significant pain relief compared to those receiving placebo or other medications . In a cohort study of patients with chronic migraines, DHE administered every eight hours resulted in headache freedom in nearly 89% of patients within two days .

Safety Profile

DHE is generally well-tolerated, with a safety profile that compares favorably to other antimigraine medications. The most common adverse effects include:

  • Nausea (more prevalent with intravenous administration)
  • Dizziness
  • Fatigue

Serious adverse effects are rare but can include cardiovascular events if dosages exceed recommended levels. Unlike ergotamine tartrate, DHE is less likely to cause rebound headaches and has a lower incidence of emetic effects .

Case Studies

  • Case Study on IV DHE Use : A randomized controlled trial evaluated the efficacy of IV DHE over five days for inpatient management of severe migraines. Results indicated significant improvements in headache intensity and disability scores compared to shorter treatments .
  • Long-term Efficacy : A follow-up study involving patients treated with DHE for chronic migraines showed sustained benefits up to 16 months , with minimal recurrence rates after initial treatment .

属性

CAS 编号

5989-77-5

分子式

C70H80N10O16

分子量

1317.4 g/mol

IUPAC 名称

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/2C33H37N5O5.C4H6O6/c2*1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32;5-1(3(7)8)2(6)4(9)10/h2*3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39);1-2,5-6H,(H,7,8)(H,9,10)/t2*21-,23-,25-,26+,27+,32-,33+;1-,2-/m111/s1

InChI 键

AYYQJUDESMECLY-QCMZQTNXSA-N

SMILES

CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.C(C(C(=O)O)O)(C(=O)O)O

手性 SMILES

C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C.C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

规范 SMILES

CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.C(C(C(=O)O)O)(C(=O)O)O

Pictograms

Irritant

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydroergotamine tartrate
Reactant of Route 2
Dihydroergotamine tartrate
Reactant of Route 3
Dihydroergotamine tartrate
Reactant of Route 4
Dihydroergotamine tartrate
Reactant of Route 5
Dihydroergotamine tartrate
Reactant of Route 6
Dihydroergotamine tartrate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。